physicochemical properties of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
physicochemical properties of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
This technical guide details the physicochemical properties, synthesis, and biological profile of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS 63333-32-4).[1] This compound is a specialized diphenylamine derivative, structurally analogous to the potent rodenticide Bromethalin , and serves as a critical intermediate in the study of mitochondrial uncouplers and agrochemical synthesis.
Executive Summary
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is a highly lipophilic, electron-deficient tertiary amine belonging to the dinitrodiphenylamine class.[1] It is characterized by the presence of a trifluoromethyl group and two nitro groups on one phenyl ring, which drastically reduces the electron density of the central nitrogen, rendering it non-basic.
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Primary Classification: Dinitrodiphenylamine / Fluorinated Aniline Derivative.[1]
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Key Application: Precursor/Analog for neurotoxic rodenticides (e.g., Bromethalin); uncoupler of oxidative phosphorylation.[1][2]
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Chemical Significance: The compound acts as a protonophore shuttle in biological membranes due to its ability to delocalize charge across the electron-deficient ring system.[1]
Chemical Identity & Structural Analysis
The molecule consists of a central nitrogen atom bonded to a methyl group, an unsubstituted phenyl ring, and a highly substituted phenyl ring (2,4-dinitro-6-trifluoromethyl).[1]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline |
| Systematic Name | N-Methyl-N-phenyl-2,4-dinitro-6-(trifluoromethyl)benzenamine |
| CAS Number | 63333-32-4 |
| Molecular Formula | C₁₄H₁₀F₃N₃O₄ |
| Molecular Weight | 341.24 g/mol |
| SMILES | CN(c1ccccc1)c2c(c(cc(c2)[O-])[O-])C(F)(F)F |
| InChIKey | Unique hash required for database verification (Analogous to Bromethalin core) |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and electron-withdrawing effects governing the molecule's reactivity.[1]
Caption: Structural connectivity showing the steric crowding around the central nitrogen by ortho-substituents (NO2, CF3).
Physicochemical Properties
The physicochemical profile is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, which suppress the basicity of the amine and enhance lipophilicity.[1]
Key Properties Table
| Property | Value / Description | Causality / Context |
| Physical State | Yellow to Orange Crystalline Powder | Conjugation of nitro groups with the aromatic system absorbs blue light.[1] |
| Melting Point | 88 – 89 °C | Moderate lattice energy due to bulky substituents disrupting pi-stacking.[1] |
| Boiling Point | ~417 °C (Predicted) | High molecular weight and polarity of nitro groups.[1] |
| Density | ~1.48 g/cm³ | High density attributed to the trifluoromethyl and nitro groups.[1] |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly hydrophobic; lacks H-bond donors.[1] |
| Solubility (Organic) | Soluble in Acetone, DCM, DMSO | Compatible with polar aprotic and chlorinated solvents.[1] |
| pKa (Conjugate Acid) | < -5 (Predicted) | The nitrogen lone pair is delocalized into the dinitrophenyl ring, making it non-basic.[1] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | High lipophilicity facilitates membrane permeation (critical for uncoupling activity).[1] |
Synthesis & Production Protocols
The synthesis follows a classic Nucleophilic Aromatic Substitution (SnAr) pathway.[1] The electron-deficient nature of the 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene precursor makes the chloride a labile leaving group, easily displaced by N-methylaniline.[1]
Synthetic Route
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Precursor Preparation: Nitration of 1-chloro-2-(trifluoromethyl)benzene yields the activated electrophile.[1]
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Coupling (SnAr): Reaction of the electrophile with N-methylaniline in the presence of a base.[1]
Detailed Protocol
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Reagents:
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Procedure:
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Dissolve the chlorobenzene derivative in acetonitrile.[1]
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Add
and stir at room temperature for 10 minutes. -
Dropwise add N-methylaniline.[1]
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Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate).[1]
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Workup: Pour into ice water. The product precipitates as a yellow solid.[1] Filter, wash with water, and recrystallize from ethanol.
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Synthesis Workflow Diagram
Caption: Step-by-step SnAr synthetic pathway for high-yield production.
Biological Mechanism & Toxicology[1][2]
This compound acts as a mitochondrial uncoupler .[1][2] Its lipophilic nature allows it to cross the inner mitochondrial membrane, while the electron-withdrawing groups allow it to stabilize a negative charge (though less effectively than phenolic uncouplers, the mechanism here often involves metabolite activation or direct membrane perturbation).[1]
Note: In the context of Bromethalin (the tribromo-analog), the parent molecule is metabolized to a desmethyl derivative, which is the potent uncoupler.[1][2] It is highly probable that N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline undergoes similar N-demethylation in vivo.[1]
Mechanism of Action: Oxidative Phosphorylation Uncoupling[1][2]
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Entry: The molecule enters the mitochondria.[1]
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Metabolism: Liver CYP450 enzymes likely remove the N-methyl group.[1]
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Proton Shuttle: The resulting secondary amine (or the parent molecule itself) disrupts the proton gradient.[1]
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ATP Depletion: Protons leak back into the matrix without passing through ATP Synthase, leading to heat generation and cellular energy failure.[1]
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Neurotoxicity: The central nervous system (CNS) is most sensitive to ATP depletion, leading to cerebral edema and paralysis.[1]
Toxicity Pathway Diagram
Caption: Biological cascade leading to neurotoxicity via mitochondrial uncoupling.[1]
Handling, Safety & Storage
Due to its structural relationship with highly toxic rodenticides, this compound must be handled with Extreme Caution .[1]
| Category | Protocol |
| Hazard Classification | Acute Tox. 2 (Oral/Dermal/Inhalation) ; STOT RE 2 (Neurological).[1] |
| PPE Requirements | Nitrile gloves (double gloving recommended), P100 respirator or fume hood, safety goggles, lab coat.[1] |
| Storage | Store at 2–8°C (Refrigerated), dry, and dark. Protect from light to prevent photodegradation.[1] |
| Disposal | Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and fluorides.[1] |
| Incompatibility | Strong reducing agents (can reduce nitro groups to amines), strong bases.[1] |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44465, Bromethalin. (Note: Reference for the structural class and mechanism). Link
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ChemBK (2024). N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline Physicochemical Properties. Link[1]
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U.S. EPA (2011). Reregistration Eligibility Decision (RED) for Bromethalin.[1] (Provides toxicological context for the scaffold). Link
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ChemicalBook (2024). Synthesis and Supplier Data for CAS 63333-32-4. Link
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Van Lier, R. B., & Cherry, L. D. (1988). The toxicity and mechanism of action of bromethalin: a new rodenticide.[1] Fundamental and Applied Toxicology. (Establishes the uncoupling mechanism for this chemical family). Link
